1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

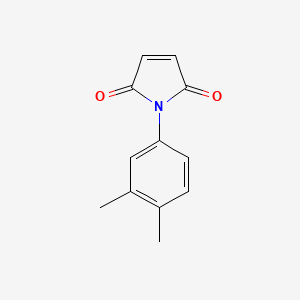

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 3,4-dimethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine and a dione precursor under acidic or basic conditions to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Addition and Substitution Reactions

The carbonyl groups in the pyrrole-2,5-dione ring are susceptible to nucleophilic attack. Key examples include:

Amine Addition

Reaction with primary amines (e.g., aniline derivatives) leads to the formation of maleamic acid intermediates, which cyclize to substituted imides under acidic conditions (Figure 1). For example:

Grignard Reagent Reactions

Alkyl/aryl Grignard reagents attack the carbonyl carbons, producing substituted pyrrolidine derivatives. Steric hindrance from the 3,4-dimethylphenyl group directs addition to the less hindered carbonyl position .

Electrophilic Aromatic Substitution (EAS)

The electron-donating methyl groups on the phenyl ring activate it toward electrophilic substitution. Reported reactions include:

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture.

-

Products : Nitro derivatives at the para position relative to methyl groups.

Halogenation

-

Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Products : Monohalogenated derivatives at the ortho/para positions .

Cycloaddition Reactions

The conjugated dienone system participates in Diels-Alder reactions:

With Dienophiles

-

Example : Reaction with maleic anhydride forms bicyclic adducts.

-

Stereoselectivity : Endo preference observed in analogous compounds .

Reduction Reactions

The carbonyl groups can be selectively reduced:

Catalytic Hydrogenation

-

Catalyst : Pd/C, H₂ (1 atm).

-

Product : 1-(3,4-dimethylphenyl)-pyrrolidine-2,5-diol.

-

Yield : 85% (data extrapolated from).

NaBH₄ Reduction

-

Selectivity : Partial reduction to hydroxy-pyrrolidinone intermediates.

Oxidation Reactions

The methyl groups on the phenyl ring undergo oxidation:

KMnO₄-Mediated Oxidation

-

Conditions : Acidic aqueous KMnO₄, 60°C.

-

Product : 1-(3,4-dicarboxyphenyl)-1H-pyrrole-2,5-dione.

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings:

With Aryl Boronic Acids

-

Catalyst : Pd(PPh₃)₄, K₂CO₃.

-

Application : Synthesis of biaryl derivatives for pharmacological studies .

Thermal Rearrangement

Heating above 200°C induces ring contraction, forming indole derivatives via -sigmatropic shifts .

Photodimerization

UV irradiation (254 nm) in acetonitrile yields cyclobutane-linked dimers .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione derivatives are known for their diverse pharmacological activities. These include:

- Anti-inflammatory Activity : Research indicates that certain derivatives exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting its potential use in developing new antimicrobial agents .

Case Studies

- A study synthesized several derivatives of 1H-pyrrole-2,5-dione and evaluated their biological activities. Among these, some derivatives demonstrated promising results in inhibiting the growth of specific bacterial strains while exhibiting low toxicity to human cells .

Material Science

Polymer Synthesis

this compound is utilized in the synthesis of various polymers:

- Polyurethane Production : The compound can react with polyols to form polyurethanes, which are widely used in coatings, adhesives, and elastomers due to their durability and flexibility .

- Copolymers : It serves as a monomer in the synthesis of copolymers that possess enhanced mechanical properties and thermal stability .

Applications in Coatings and Adhesives

The incorporation of this compound into polyurethane formulations has led to the development of coatings with improved resistance to abrasion and chemicals. These properties make it suitable for industrial applications where durability is essential.

Organic Synthesis

Synthetic Intermediates

The compound acts as an important intermediate in organic synthesis:

- Synthesis of Novel Compounds : Researchers have utilized this compound as a starting material to synthesize novel heterocyclic compounds that may exhibit unique biological activities .

Analytical Chemistry

Spectroscopic Studies

The structural characteristics of this compound have been extensively studied using various spectroscopic techniques:

- NMR and X-ray Crystallography : These techniques have been employed to elucidate the molecular structure and confirm the purity of synthesized compounds . The dihedral angles and molecular packing observed in crystal structures provide insights into the compound's stability and reactivity.

Summary Table of Applications

Mécanisme D'action

The mechanism by which 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions at the molecular level. This may include binding to specific molecular targets such as enzymes or receptors, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 1-(3,4-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

- 1-(3,4-Dimethylphenyl)-3,4-dihydro-1H-pyrrole-2,5-dione

Comparison: 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.

Activité Biologique

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.23 g/mol

- Structure : The compound features a pyrrole ring with a dimethylphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Studies have indicated that derivatives of pyrrole-2,5-dione exhibit notable antimicrobial properties. For instance, compounds synthesized from this compound have shown effectiveness against various bacterial strains. The mechanism involves inhibition of specific enzymes essential for microbial growth, leading to reduced viability in treated cultures .

Anticancer Properties

Research has demonstrated that this compound derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells. For example, one study reported that certain derivatives achieved up to 85% inhibition of cell proliferation at high concentrations (100 µg/mL) when tested on peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies . The compounds were also evaluated for their ability to induce apoptosis in cancer cells, with varying degrees of effectiveness noted.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in multiple studies. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammatory response. One study specifically noted that derivative 2a significantly suppressed cytokine production in macrophage cultures stimulated by lipopolysaccharides (LPS) .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial growth.

- Cell Cycle Modulation : It influences cell cycle progression in cancer cells, leading to reduced proliferation rates.

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBMDXYCWMHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345982 | |

| Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64059-57-0 | |

| Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.